2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound consists of a pyrrolidinone ring attached to a benzoate group with a trifluoromethyl substituent, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and minimize side reactions .
Major Products Formed
The major products formed from reactions involving this compound include substituted benzoates and the corresponding N-hydroxysuccinimide derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling reagent in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of oncology and neurology.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate involves the formation of reactive intermediates that can modify other molecules. The NHS ester group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and other nucleophilic groups. This reactivity is exploited in various applications, such as the conjugation of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate: Similar in structure but with a propanoate group instead of a benzoate group.
2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate: Contains a diazirinyl group, making it useful in photoaffinity labeling.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is unique due to its trifluoromethyl group, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient coupling reactions. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-2-7(6-8)11(19)20-16-9(17)4-5-10(16)18/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCQADUCJYEHBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.